

# Talmapimod solubility DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Talmapimod

CAS No.: 309913-83-5

Cat. No.: S544489

[Get Quote](#)

## Talmapimod (SCIO-469) Application Notes

**1. Chemical Profile & Solubility** Talmapimod (SCIO-469) is a selective, ATP-competitive p38 $\alpha$  mitogen-activated protein kinase (MAPK) inhibitor with the CAS Number 309913-83-5 [1] [2]. Its molecular formula is C<sub>27</sub>H<sub>30</sub>ClFN<sub>4</sub>O<sub>3</sub>, and it has a molecular weight of 513.00 g/mol [1] [3] [2].

The key solubility data for stock solution preparation is summarized in the table below.

| Property            | Value / Condition                                                                          | Citation |
|---------------------|--------------------------------------------------------------------------------------------|----------|
| Solubility in DMSO  | ≥ 100 mg/mL (194.93 mM)                                                                    | [1] [4]  |
| Molecular Weight    | 513.00 g/mol                                                                               | [1] [3]  |
| Appearance          | Pink to red crystalline solid                                                              | [1] [2]  |
| Recommended Storage | Desiccate at +4°C (for powder); prepare fresh DMSO solutions or aliquot and store at -80°C | [1] [2]  |

**Important Note on DMSO:** The solubility value is a minimum guarantee. DMSO is highly hygroscopic, and absorbed moisture can significantly impact solubility and compound stability. Always use newly opened,

anhydrous DMSO for preparing stock solutions [1] [4].

**2. Mechanism of Action & Selectivity** **Talmapimod** is an orally active, potent, and selective inhibitor of the p38 $\alpha$  MAPK pathway [1] [3]. Its mechanism and selectivity profile are detailed below.

| Parameter                        | Detail                                                                                                                                        | Citation |
|----------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Primary Target                   | p38 $\alpha$ MAPK                                                                                                                             | [1] [3]  |
| IC <sub>50</sub> (p38 $\alpha$ ) | 9 nM                                                                                                                                          | [1] [3]  |
| Selectivity                      | ~10-fold selective over p38 $\beta$ (IC <sub>50</sub> = 90 nM); >2000-fold selective over a panel of 20 other kinases, including other MAPKs. | [1] [3]  |
| Mode of Inhibition               | ATP-competitive                                                                                                                               | [1] [3]  |

The following diagram illustrates the signaling pathway inhibited by **Talmapimod** and its downstream effects, based on its documented mechanism.



[Click to download full resolution via product page](#)

### 3. Detailed Experimental Protocols

## Preparation of DMSO Stock Solutions

This protocol ensures the preparation of a stable, high-concentration stock solution of **Talmapimod** for *in vitro* studies.

#### Materials:

- **Talmapimod** powder (e.g., HY-10406, MedChemExpress) [1]
- Anhydrous DMSO (freshly opened)
- Analytical balance
- Sterile microcentrifuge tubes (e.g., 1.5 mL)
- Micropipettes and tips
- Vortex mixer
- Sonication bath (optional)

#### Procedure:

- **Calculation:** Calculate the mass of **Talmapimod** powder required to achieve the desired volume and concentration. For example, to prepare 1 mL of a 100 mM stock solution:
  - $\text{Mass (mg)} = \text{Desired Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
  - $\text{Mass} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 513.00 \text{ g/mol} = \mathbf{51.3 \text{ mg}}$
- **Weighing:** Accurately weigh the calculated mass of **Talmapimod** powder using an analytical balance.
- **Dissolution:** Transfer the powder to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO to achieve the final concentration (e.g., 51.3 mg powder in 1 mL DMSO for a ~100 mM solution).
- **Mixing:** Cap the tube tightly and vortex vigorously for 1-2 minutes until the solution appears clear. If any undissolved particles remain, briefly sonicate the tube in a water bath sonicator for 1-2 minutes.
- **Aliquoting and Storage:** Immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
  - **Short-term storage:** -20°C for one month [4].

- **Long-term storage:** -80°C for up to two years [1] or six months [4].
- Always label tubes with the compound name, concentration, date, and solvent.

## In Vitro Assay: Inhibition of p38 MAPK Phosphorylation in Myeloma Cells

This protocol is adapted from studies demonstrating **Talmapimod**'s activity in multiple myeloma (MM) cell lines [1].

### Materials:

- MM cell lines (e.g., MM.1S, U266, RPMI8226)
- **Talmapimod** DMSO stock solution (e.g., 10 mM)
- Appropriate cell culture medium and reagents
- Vehicle control (DMSO, at the same final concentration as drug-treated cells)
- Lysis buffer and Western blot equipment
- Antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

### Procedure:

- **Cell Culture:** Culture MM cells in standard conditions until they reach logarithmic growth phase.
- **Drug Treatment:**
  - Prepare working concentrations of **Talmapimod** (e.g., 100 nM and 200 nM) in culture medium by diluting the DMSO stock. Ensure the final concentration of DMSO is consistent across all groups (typically  $\leq 0.1\%$ ).
  - Treat cells with **Talmapimod** or vehicle control for **1 hour** [1].
- **Sample Analysis:**
  - Lyse the cells and collect protein extracts.
  - Perform Western blot analysis using antibodies against phospho-p38 MAPK and total-p38 MAPK.
  - **Expected Result:** **Talmapimod** treatment should strongly inhibit the phosphorylation of p38 MAPK without affecting the levels of total p38 MAPK [1].

## In Vivo Dosing Protocol in a Mouse Xenograft Model

This protocol is based on studies that evaluated the anti-tumor efficacy of **Talmapimod** in a mouse model of multiple myeloma [1].

#### Materials:

- Animal model: Six-week-old male triple immune-deficient BNX mice implanted with RPMI-8226 MM cells [1].
- **Talmapimod** formulated for oral administration.
- Vehicle control.

#### Formulation Preparation (for oral gavage):

- **Talmapimod** can be administered via oral gavage using formulations such as **10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline**, which yields a suspended solution of 2.5 mg/mL [1] [4].

#### Dosing Regimen:

- **Dosage:** 10, 30, or 90 mg/kg [1].
- **Route:** Oral gavage (p.o.)
- **Frequency:** Twice daily.
- **Duration:** 14 days [1].

**Expected Outcome:** **Talmapimod** treatment should dose-dependently reduce tumor growth and the weight of palpable tumors at the end of the study period [1].

## Critical Considerations for Researchers

- **DMSO Quality is Paramount:** The effectiveness of your stock solution and the validity of your experimental results depend heavily on using high-quality, anhydrous DMSO.
- **Confirm Freshness:** Before use, especially if an aliquot has been stored, visually inspect the solution for clarity and check for any precipitation.
- **Vehicle Control is Essential:** In all *in vitro* and *in vivo* experiments, a vehicle control group (exposed to the same concentration of DMSO or formulation without the active compound) must be included to account for any effects of the solvent itself.

#### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Talmapimod (SCIO-469) | p38 $\alpha$  Inhibitor [medchemexpress.com]
2. talmapimod | 309913-83-5 [amp.chemicalbook.com]
3. Talmapimod | Mechanism | Concentration [selleckchem.com]
4. Talmapimod (SCIO-469) | p38 $\alpha$  阻害剂 [medchemexpress.com]

To cite this document: Smolecule. [Talmapimod solubility DMSO stock solution preparation].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b544489#talmapimod-solubility-dms0-stock-solution-preparation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)